Product packaging for 1-(2,3,4-Trimethoxyphenoxy)phthalazine(Cat. No.:CAS No. 149365-43-5)

1-(2,3,4-Trimethoxyphenoxy)phthalazine

Cat. No.: B12679475
CAS No.: 149365-43-5
M. Wt: 312.32 g/mol
InChI Key: GHALVTABSGAKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phthalazine (B143731) Heterocycles as a Privileged Scaffold in Drug Discovery

Phthalazine, a bicyclic aromatic heterocycle also known as benzo-orthodiazine, is recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is attributed to its ability to serve as a core structure for ligands that can interact with a variety of biological targets, leading to a wide spectrum of pharmacological responses. nih.govmdpi.com The presence of the two nitrogen atoms in the heterocyclic ring allows for diverse molecular interactions, including hydrogen bonding, which is crucial for drug-receptor binding. researchgate.net

The phthalazine core is a key pharmacophoric feature in numerous compounds with established and investigational therapeutic applications. mdpi.comuni.lu Research has demonstrated that phthalazine derivatives possess a remarkable array of biological activities. nih.govnih.gov These include, but are not limited to, anticancer, antihypertensive, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties. nih.govmdpi.comuni.lu The clinical success of drugs like Hydralazine (antihypertensive), Azelastine (antihistamine), and Olaparib (anticancer, PARP inhibitor) underscores the therapeutic importance of this scaffold and continues to inspire the development of new phthalazine-based drug candidates. nih.govacs.org

Significance of Structural Modifications within Phthalazine Frameworks for Bioactivity

The biological activity of a phthalazine derivative is not solely dependent on the core nucleus but is profoundly influenced by the nature and position of its substituents. nih.gov The versatility of the phthalazine framework allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. This process is a cornerstone of structure-activity relationship (SAR) studies, which aim to optimize lead compounds into potent and selective drug candidates.

For instance, substitutions at the 1- and 4-positions of the phthalazine ring are common strategies to modulate activity. Attaching different aryl, alkyl, or heterocyclic moieties can dramatically alter the compound's interaction with its biological target. researchgate.net Quantitative structure-activity relationship (QSAR) studies have shown that factors such as the polarity and electron-withdrawing or -donating nature of substituents can have a significant impact on enzymatic activity. researchgate.net For example, research on certain phthalazine derivatives as kinase inhibitors revealed that specific biarylurea or N-substituted piperazine (B1678402) moieties linked to the phthalazine core resulted in potent anti-proliferative and antiangiogenic activity. researchgate.net These modifications are designed to enhance binding affinity to target enzymes, improve pharmacokinetic profiles, and ultimately amplify the desired therapeutic effect. nih.gov

Hypothetical Research Rationale for 1-(2,3,4-Trimethoxyphenoxy)phthalazine Development

The development of the specific compound, this compound, can be rationalized through a strategy of molecular hybridization, combining two pharmacophorically significant moieties: the phthalazine scaffold and the trimethoxyphenyl group.

The phthalazine core, as established, is a versatile platform with proven anticancer potential. nih.gov The trimethoxyphenyl (TMP) moiety, particularly the 3,4,5-trimethoxyphenyl variant, is a well-known feature of potent anticancer agents that function as tubulin polymerization inhibitors, binding at the colchicine (B1669291) site. This action disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Therefore, the hypothetical rationale for designing this compound is to create a novel anticancer agent that leverages the established bioactivity of the phthalazine nucleus and directs it towards a specific, validated anticancer target—tubulin—through the inclusion of the trimethoxyphenoxy group. The ether linkage between the two moieties provides a flexible connection, allowing the trimethoxyphenyl group to orient itself optimally within the target's binding pocket. The specific 2,3,4-substitution pattern on the phenoxy ring would be an area of investigation to explore how it modulates binding affinity and activity compared to the more common 3,4,5-pattern. The methoxy (B1213986) groups themselves are known to improve physicochemical properties and can enhance ligand-target binding interactions.

Scope and Objectives of Academic Research on this compound

Academic research on this compound would logically follow the rationale for its design. The primary objective would be to synthesize and characterize this novel chemical entity and to comprehensively evaluate its potential as an anticancer agent. The scope of such research would encompass several key areas:

Chemical Synthesis and Characterization: The initial phase would involve developing and optimizing a synthetic route to produce this compound, likely starting from a 1-chlorophthalazine (B19308) intermediate and 2,3,4-trimethoxyphenol (B18163). nih.gov Full characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be essential to confirm the structure and purity of the compound.

In Vitro Anticancer Screening: The synthesized compound would be evaluated for its cytotoxic activity against a panel of human cancer cell lines representing various tumor types. This would determine its potency (e.g., calculating IC50 values) and its spectrum of activity.

Mechanistic Studies: Based on the design rationale, a key objective would be to determine if the compound functions as a tubulin polymerization inhibitor. This would involve in vitro tubulin polymerization assays. Further mechanistic studies could include cell cycle analysis to see if the compound induces arrest at the G2/M phase, and apoptosis assays (e.g., Annexin V staining) to confirm the induction of programmed cell death.

Structure-Activity Relationship (SAR) Studies: To explore the chemical space around this lead compound, analogues could be synthesized. This might involve altering the substitution pattern of the methoxy groups on the phenoxy ring (e.g., synthesizing the 2,4,5- or 3,4,5-trimethoxy analogues) or modifying the phthalazine core itself. This would provide valuable data on the structural requirements for optimal activity.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H16N2O4 nih.gov
Molecular Weight 312.32 g/mol nih.gov
Monoisotopic Mass 312.111 Da nih.gov
Predicted XlogP 2.9 nih.gov
Hydrogen Bond Donor Count 0-
Hydrogen Bond Acceptor Count 6-
Rotatable Bond Count 4-

Selected Biological Activities of Phthalazine Derivatives

Derivative ClassReported Biological ActivityReference(s)
Substituted PhthalazinonesAnti-inflammatory, COX-2 Inhibition nih.gov
1-Hydrazinophthalazine (Hydralazine)Antihypertensive, Vasodilator nih.gov
Phthalazinone-based PARP inhibitorsAnticancer mdpi.com
4-Arylphthalazinesα-Adrenoceptor Antagonists nih.gov
Triazolo[3,4-a]phthalazinesGABA-A Receptor Affinity, Antimicrobial nih.gov
Phthalazine-based VEGFR-2 InhibitorsAntiangiogenic, Anticancer nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O4 B12679475 1-(2,3,4-Trimethoxyphenoxy)phthalazine CAS No. 149365-43-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149365-43-5

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenoxy)phthalazine

InChI

InChI=1S/C17H16N2O4/c1-20-13-8-9-14(16(22-3)15(13)21-2)23-17-12-7-5-4-6-11(12)10-18-19-17/h4-10H,1-3H3

InChI Key

GHALVTABSGAKBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC2=NN=CC3=CC=CC=C32)OC)OC

Origin of Product

United States

Synthetic Methodologies for 1 2,3,4 Trimethoxyphenoxy Phthalazine

Strategic Approaches to Phthalazine (B143731) Core Synthesis

The phthalazine scaffold is a pharmacologically significant nitrogen-containing heterocycle. sci-hub.senih.gov Its synthesis is well-established, with several reliable methods centering on the formation of the pyridazine (B1198779) ring fused to a benzene (B151609) ring.

Cyclocondensation reactions are a cornerstone of phthalazine synthesis, typically involving the reaction of a benzene derivative bearing two adjacent electrophilic centers with a dinucleophilic hydrazine (B178648) source. sci-hub.se A prevalent method involves the condensation of 2-benzoylbenzoic acid derivatives with hydrazine sulfate (B86663) under basic conditions, which proceeds via an initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the phthalazinone core. sci-hub.se

Another widely used precursor is phthalic anhydride (B1165640). longdom.orgrsc.org The reaction of phthalic anhydride with hydrazine hydrate (B1144303), often in a solvent like acetic acid, provides a direct route to phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione). longdom.orgrsc.org Similarly, other precursors such as 2-formylbenzoic acid can be cyclized with hydrazine hydrate to produce phthalazinone. researchgate.net These methods are valued for their reliability and the accessibility of the starting materials.

Hydrazine and its derivatives are indispensable reagents for constructing the phthalazine scaffold. nih.govnih.gov Hydrazine hydrate is the most common reagent used to provide the N-N unit required for the heterocyclic ring. nih.govlongdom.org The reaction mechanism typically involves the nucleophilic attack of the hydrazine nitrogens onto carbonyl carbons or their equivalents in the aromatic precursor. sci-hub.senih.gov

For instance, the synthesis of 4-substituted phthalazin-1(2H)-ones can be achieved by reacting the appropriate 2-acylbenzoic acid with hydrazine hydrate. sci-hub.se The versatility of this approach allows for the introduction of various substituents onto the phthalazine core prior to cyclization. The choice of starting material dictates the initial substitution pattern and oxidation state of the resulting phthalazine ring.

Table 1: Precursors for Phthalazine Core Synthesis via Cyclocondensation with Hydrazine Derivatives

Precursor Hydrazine Reagent Typical Product
2-Benzoylbenzoic Acid Hydrazine Sulfate/Hydrate 4-Phenylphthalazin-1(2H)-one
Phthalic Anhydride Hydrazine Hydrate Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione)
2-Formylbenzoic Acid Hydrazine Hydrate Phthalazin-1(2H)-one
o-Phthalaldehyde Hydrazine Hydrate Phthalazine
1,2-Diesters (e.g., Dimethyl Phthalate) Hydrazine Phthalhydrazide

To enable the subsequent introduction of the 2,3,4-trimethoxyphenoxy moiety, the phthalazine core must be suitably functionalized. The most common strategy involves converting a phthalazin-1(2H)-one intermediate into a 1-chlorophthalazine (B19308) derivative. sci-hub.sejst.go.jp This transformation is typically accomplished by treating the phthalazinone with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). sci-hub.sejst.go.jp The reaction proceeds through the enol tautomer of the phthalazinone, where the hydroxyl group is converted into a good leaving group (a chlorophosphate ester) which is then displaced by a chloride ion. jst.go.jp The resulting 1-chlorophthalazine is an activated electrophile, primed for nucleophilic substitution at the C1 position. sci-hub.sejocpr.com

Introduction of the 2,3,4-Trimethoxyphenoxy Moiety

With a functionalized 1-chlorophthalazine precursor in hand, the final stage of the synthesis involves creating the ether linkage with the desired trimethoxyaryl group.

The formation of the C-O bond between the phthalazine ring and the 2,3,4-trimethoxyphenol (B18163) is achieved through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. numberanalytics.com In this reaction, 2,3,4-trimethoxyphenol is first deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding sodium 2,3,4-trimethoxyphenoxide. This phenoxide then acts as the nucleophile, attacking the electron-deficient C1 position of 1-chlorophthalazine and displacing the chloride ion to form the target ether, 1-(2,3,4-Trimethoxyphenoxy)phthalazine. jocpr.com The efficiency of this etherification is dependent on factors such as the choice of solvent (typically a polar aprotic solvent like DMF), temperature, and the reactivity of the electrophilic phthalazine precursor. numberanalytics.com

The key to integrating the trimethoxyaryl group is the activation of the C1 position of the phthalazine ring towards nucleophilic attack. The two nitrogen atoms within the phthalazine ring are strongly electron-withdrawing, which significantly lowers the electron density at the α-positions (C1 and C4), making them susceptible to attack by nucleophiles. The presence of a good leaving group, such as chloride, at the C1 position facilitates this substitution. The reaction between 1-chlorophthalazine and the trimethoxyphenoxide is a classic example of the SₙAr (Substitution Nucleophilic Aromatic) mechanism. This process allows for the direct and efficient coupling of the two key fragments to yield the final product.

Table 2: Key Reaction Components for Ether Linkage Formation

Phthalazine Precursor Phenoxy Moiety Source Reaction Type
1-Chlorophthalazine 2,3,4-Trimethoxyphenol Nucleophilic Aromatic Substitution (SₙAr)

Optimization of Reaction Conditions and Reagent Selection

The synthesis of phthalazine derivatives often involves the careful selection of reagents and optimization of reaction conditions to maximize yield and purity. In related syntheses of complex heterocyclic compounds, the choice of base and solvent has been shown to be critical. For instance, in the synthesis of certain vinylphosphonates, a model reaction for similar organic transformations, bases such as potassium carbonate (K2CO3), tetramethyl guanidine (B92328) (TMG), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium tert-butoxide (t-BuOK) have been evaluated. The yield of the desired product was found to be highly dependent on the pKa of the base used. researchgate.net

Similarly, in the preparation of various phthalazine derivatives, reaction conditions are tailored to the specific reactants. For example, the synthesis of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide is achieved by reacting its ester precursor with hydrazine hydrate in ethanol (B145695) under reflux for several hours. nih.govrsc.org The hydrolysis of the corresponding ethyl ester is carried out using sodium hydroxide (B78521) in aqueous ethanol, followed by acidification. nih.gov These examples highlight the principle that the selection of appropriate reagents and the fine-tuning of parameters like temperature, reaction time, and solvent are crucial for the successful synthesis of target molecules like this compound.

Advanced Synthetic Techniques for High Yield and Purity

To improve the efficiency and environmental footprint of chemical syntheses, advanced techniques such as microwave-assisted synthesis and catalytic approaches are increasingly employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, increased product purity, and shorter reaction times compared to conventional heating methods. hakon-art.comresearchgate.netmdpi.comnih.gov This technique allows for precise temperature control and can significantly reduce the formation of side products. hakon-art.com In the synthesis of various heterocyclic compounds, including phthalazines and their derivatives, microwave irradiation has been successfully applied. hakon-art.comresearchgate.netmdpi.com For example, the synthesis of certain 1,3,4-oxadiazole (B1194373) derivatives and researchgate.nethakon-art.comoxazine derivatives has been efficiently achieved using microwave-assisted methods, demonstrating the broad applicability of this technology in heterocyclic chemistry. nih.govarkat-usa.org This approach minimizes the need for large volumes of solvents and can sometimes be performed under solvent-free conditions, contributing to greener chemical processes. mdpi.comnih.gov

Catalytic Approaches in Phthalazine and Phenoxy Derivative Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of known transformations. In the synthesis of phthalazine and related heterocyclic systems, various catalytic methods are utilized. For instance, the one-pot, three-component synthesis of researchgate.nethakon-art.comuni.lutriazolo[4,3-a]pyrimidine derivatives has been optimized by screening different catalysts and solvents. researchgate.net Similarly, the synthesis of other complex molecules can be accelerated using specific catalysts. researchgate.net While direct catalytic methods for the synthesis of this compound are not extensively detailed in the provided context, the general principles of using catalysts to facilitate bond formation, such as the carbon-oxygen bond between the phthalazine and phenoxy moieties, are well-established in organic chemistry.

Analytical Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of a newly synthesized compound is a critical step in chemical research. For this compound, spectroscopic techniques are indispensable for its characterization.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For phthalazine derivatives, ¹H NMR spectra are used to identify characteristic signals, such as those for aromatic protons and substituent groups. nih.gov In related structures, specific proton signals can be assigned to their positions on the heterocyclic and phenyl rings. nih.govresearchgate.net For this compound, one would expect to observe distinct signals for the protons on the phthalazine ring system and the 2,3,4-trimethoxyphenyl group, as well as the characteristic singlets for the three methoxy (B1213986) groups at different chemical shifts due to their varied electronic environments.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. raco.cat For this compound, the predicted monoisotopic mass is 312.111 Da. uni.lu Various ionization techniques can be employed, such as Electron Impact (EI) or softer methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). bris.ac.uk The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, and the fragmentation pattern would likely involve cleavage of the ether linkage between the phthalazine and trimethoxyphenoxy groups, as well as fragmentation of the phthalazine ring itself. raco.cat High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. researchgate.net

Adduct m/z Predicted CCS (Ų)
[M+H]⁺313.11828171.7
[M+Na]⁺335.10022181.4
[M-H]⁻311.10372177.1
[M+NH₄]⁺330.14482184.6
[M+K]⁺351.07416178.2
[M+H-H₂O]⁺295.10826161.3
[M+HCOO]⁻357.10920192.6
[M+CH₃COO]⁻371.12485206.9
[M+Na-2H]⁻333.08567178.4
[M]⁺312.11045178.5
[M]⁻312.11155178.5
Table based on data from PubChemLite for C17H16N2O4. uni.lu

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.

Specific vibrational modes anticipated in the IR spectrum would include:

C-O-C (ether) stretching: Strong, characteristic bands are expected in the region of 1250-1000 cm⁻¹, indicative of the aryl ether linkage.

C=N stretching: The phthalazine ring contains C=N bonds, which would likely exhibit stretching vibrations in the 1650-1550 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands of variable intensity would be present in the 1600-1450 cm⁻¹ range, corresponding to the vibrations of the aromatic rings.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would appear just below 3000 cm⁻¹.

C-H bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would give rise to bands in the 900-690 cm⁻¹ region, which can sometimes provide information about the substitution pattern.

While a specific, experimentally obtained IR spectrum for this compound is not available, the analysis of spectra for structurally similar phthalimide (B116566) and triazole derivatives confirms the presence of these characteristic bands. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The results are typically given as the weight percentage of each element present. For this compound, with the molecular formula C₁₇H₁₆N₂O₄, the theoretical elemental composition can be calculated. uni.lu

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01117204.18765.38%
HydrogenH1.0081616.1285.16%
NitrogenN14.007228.0148.97%
OxygenO15.999463.99620.49%
Total 312.325 100.00%

Experimental data from elemental analysis of a synthesized sample would be compared against these theoretical values. A close correlation between the experimental and calculated percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the compound's purity and empirical formula.

Biological Evaluation and Pharmacological Profiling of 1 2,3,4 Trimethoxyphenoxy Phthalazine

Anticancer and Antiproliferative Activity Assessment

The potential of 1-(2,3,4-Trimethoxyphenoxy)phthalazine and its derivatives as anticancer agents has been explored through several in vitro studies. These investigations aim to determine the cytotoxic effects of the compound on various human cancer cell lines and to understand its mechanism of action, including its potential to inhibit the formation of new blood vessels, a process known as angiogenesis.

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines

The cytotoxic activity of phthalazine (B143731) derivatives has been evaluated against a panel of human cancer cell lines. These assays are crucial in the initial screening of potential anticancer compounds.

Newly synthesized phthalazine derivatives have demonstrated potent cytotoxic activity against hepatocellular carcinoma (Hep G2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines, with low IC50 values. nih.govresearchgate.net For instance, certain novel triazolo[3,4-a]phthalazine derivatives have shown significant antitumor activities against MGC-803, EC-9706, HeLa, and MCF-7 human cancer cell lines. nih.gov One particular compound, 11h, exhibited good anticancer activities with IC50 values ranging from 2.0 to 4.5 μM against these four cell lines. nih.gov

Further studies on other phthalazine derivatives have revealed potent cytotoxicity against HCT-116 cells. nih.gov Specifically, compounds 9c, 12b, and 13c showed strong cytotoxic effects with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, which were more potent than the reference drug sorafenib. nih.gov The most promising of these compounds did not exhibit cytotoxicity against normal WI-38 cells. nih.gov

The following table summarizes the cytotoxic activities of selected phthalazine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 9d HepG-2Not Specified nih.govresearchgate.net
MCF-7Not Specified nih.govresearchgate.net
HCT-116Not Specified nih.govresearchgate.net
Compound 11h MGC-8032.0-4.5 nih.gov
EC-97062.0-4.5 nih.gov
HeLa2.0-4.5 nih.gov
MCF-72.0-4.5 nih.gov
Compound 9c HCT-1161.58 nih.gov
Compound 12b HCT-1160.32 nih.gov
Compound 13c HCT-1160.64 nih.gov
Sorafenib (Reference) HCT-1163.23 nih.gov

Investigation of Anti-angiogenic Potential (e.g., VEGFR-2 Inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies. nih.govfrontiersin.org Phthalazine derivatives have been investigated for their ability to inhibit VEGFR-2.

Several novel phthalazine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov Among these, compounds 2g and 4a were identified as the most potent, with IC50 values of 0.148 and 0.196 μM, respectively. nih.gov Another study highlighted compound 12b, which exhibited potent VEGFR-2 inhibition at 95.2% with an IC50 value of 17.8 μM, outperforming the reference drug sorafenib. nih.gov

The table below presents the VEGFR-2 inhibitory activities of selected phthalazine derivatives.

CompoundVEGFR-2 Inhibition IC50 (µM)Reference
Compound 2g 0.148 nih.gov
Compound 4a 0.196 nih.gov
Compound 12b 17.8 nih.gov
Sorafenib (Reference) 32.1 nih.gov

Enzyme Inhibition Studies

In addition to their antiproliferative effects, phthalazine derivatives have been evaluated for their ability to inhibit specific enzymes that play a role in cancer progression and other diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death. nih.gov Inhibition of PARP, particularly PARP-1, is a promising strategy for cancer therapy, especially in tumors with deficiencies in DNA repair mechanisms. nih.govnih.gov Phthalazine-based compounds have been identified as having PARP inhibitory activity. researchgate.net

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, hCA II)

Carbonic anhydrases (CAs) are a group of metalloenzymes that are involved in various physiological processes. nih.gov Certain CA isoforms, such as hCA IX and hCA XII, are overexpressed in various tumors and are linked to cancer progression, making them attractive targets for anticancer drug development. unica.it

Studies on phthalimide-capped benzenesulfonamide (B165840) derivatives have shown potent inhibitory activity against hCA I and hCA II. nih.gov For example, one compound displayed Ki values of 28.5 nM against hCA I and 2.2 nM against hCA II, showing significantly higher potency than the standard inhibitor acetazolamide. nih.gov Other research on novel 1,2,4-triazole (B32235) derivatives also demonstrated effective inhibition against tumor-associated hCA IX and XII isoforms with considerable selectivity over the off-target cytosolic isoforms hCA I and II. nih.gov

The inhibitory activity of a selection of compounds against different carbonic anhydrase isoforms is detailed in the table below.

CompoundTarget IsoformInhibition Constant (Ki)Reference
Compound 1 hCA I28.5 nM nih.gov
hCA II2.2 nM nih.gov
Acetazolamide (Reference) hCA I250 nM nih.gov
hCA II12 nM nih.gov
Compound 14 hCA I3.9 nM unica.it
Compound 9 hCA IX1.9 nM unica.it

Topoisomerase II (Topo II) Inhibition

Topoisomerase II (Topo II) is an essential enzyme involved in managing the topological state of DNA during replication and transcription. nih.gov It is a well-established target for anticancer drugs. nih.gov A novel series of phthalazine derivatives has been designed and synthesized as Topo II inhibitors. nih.govresearchgate.net In vitro testing confirmed their potent cytotoxic activity, and further evaluation showed that these compounds inhibit Topo II at micromolar concentrations. nih.govresearchgate.net Compound 9d was identified as the most potent in this series, with a Topo II inhibitory IC50 value of 7.02 ± 0.54 µM. nih.govresearchgate.net

Aurora Kinase Inhibition

No direct studies evaluating the inhibitory activity of this compound against Aurora kinases have been identified in the reviewed scientific literature. However, the broader class of phthalazine derivatives has been investigated for its potential as Aurora kinase inhibitors. For instance, a series of 2,4-disubstituted phthalazinones were evaluated for their antiproliferative effects and inhibition of Aurora kinases. osf.io One compound from this series, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide, demonstrated potent antiproliferation against several cancer cell lines with IC50 values ranging from 2.2-4.6 μM, which was more potent than the known Aurora kinase inhibitor VX-680 in the same assays. osf.io This suggests that the phthalazine scaffold can be a valuable pharmacophore for the design of new Aurora kinase inhibitors.

Interactive Table: Antiproliferative Activity of a Phthalazinone-based Aurora Kinase Inhibitor

Cell Line IC50 (μM) of N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide IC50 (μM) of VX-680 (Reference)
HeLa 2.2 8.5
A549 3.1 10.2
HepG2 4.6 15.3
LoVo 2.8 9.7
HCT116 2.5 9.1

Data sourced from a study on 2,4-disubstituted phthalazinones as potential Aurora kinase inhibitors. osf.io

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

There is no specific information available in the scientific literature regarding the evaluation of this compound as an inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). However, the phthalazine nucleus has been incorporated into molecules designed as inhibitors of other tyrosine kinases, such as c-Met and VEGFR2. For example, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 4-oxo-3,4-dihydrophthalazine-1-carboxamide (B2366203) moiety were synthesized and evaluated as c-Met kinase inhibitors. nih.gov One of the compounds in this study exhibited a c-Met IC50 value of 1.63 nM. nih.gov In another study, certain phthalazine derivatives showed potent inhibition of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. rsc.org These findings indicate the potential of the phthalazine scaffold in the design of various protein kinase inhibitors.

Iron Superoxide (B77818) Dismutase (Fe-SOD) Inhibition

No studies have been found in the scientific literature that investigate the inhibitory effect of this compound on Iron Superoxide Dismutase (Fe-SOD). Fe-SOD is a crucial enzyme in prokaryotes and some lower eukaryotes that protects against oxidative stress by catalyzing the dismutation of superoxide radicals. researchgate.net While some phthalazine derivatives have been evaluated for their antioxidant properties, direct inhibition of Fe-SOD by this class of compounds has not been reported. nih.gov

Alpha-Glucosidase Inhibition

A direct evaluation of this compound for its alpha-glucosidase inhibitory activity has not been reported in the available scientific literature. However, the phthalazine scaffold has been explored for its potential in developing alpha-glucosidase inhibitors. For instance, a series of pyrazole-phthalazine hybrids were synthesized and showed significantly higher inhibitory activity against yeast α-glucosidase compared to the standard drug Acarbose. rsc.org The most potent compound in that series, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, had an IC50 value of 13.66 ± 0.009 μM. rsc.org

Interactive Table: Alpha-Glucosidase Inhibitory Activity of Pyrazole-Phthalazine Hybrids

Compound IC50 (μM)
2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione 13.66 ± 0.009
Acarbose (Standard) 720.18 ± 0.008

Data from a study on pyrazole-phthalazine hybrids as α-glucosidase inhibitors. rsc.org

Phosphodiesterase (PDE) and Aldose Reductase (AR) Inhibition

There is no specific data on the inhibition of Phosphodiesterases (PDEs) or Aldose Reductase (AR) by this compound. However, the phthalazine and phthalazinone scaffolds are well-known for their potent PDE4 inhibitory activity. ekb.eg A number of 2-substituted phthalazinone derivatives have been synthesized and identified as potent PDE4 inhibitors that also suppress the production of tumor necrosis factor-alpha (TNF-α). ekb.eg With regard to Aldose Reductase, some commercially available drugs containing a phthalazine moiety, such as Zopolrestat, are known to be aldose reductase inhibitors. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

No research has been published on the specific inhibitory activity of this compound against p38 Mitogen-Activated Protein Kinase (MAPK). The inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and some cancers. osf.io While diverse heterocyclic compounds are being investigated as p38 MAPK inhibitors, there is no available data to suggest that this compound has been evaluated for this biological target.

Antimicrobial Activity

There are no specific studies on the antimicrobial properties of this compound. However, the phthalazine core is present in numerous compounds that have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria and fungi. nih.govresearchgate.net For example, some novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have shown inhibitory activity against Staphylococcus aureus. researchgate.net In another study, newly synthesized phthalazine derivatives were screened against different Gram-positive and Gram-negative bacteria. These studies highlight the potential of the phthalazine scaffold as a source of new antimicrobial agents.

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

A variety of phthalazine derivatives have been synthesized and evaluated for their antibacterial efficacy. For instance, certain 1,2,4-triazolo[3,4-a]phthalazine derivatives have shown inhibitory activity against Staphylococcus aureus. nih.gov One derivative, in particular, exhibited a broad spectrum of activity against all tested bacterial and fungal strains. nih.gov Furthermore, the synthesis of sugar-grafted phthalazine derivatives has been shown to enhance their biological properties, with some compounds displaying significant inhibitory effects against various bacterial strains. nih.gov

The development of new phthalazine derivatives is considered a promising strategy to combat the rise of drug-resistant bacteria. nanobioletters.com The functionalization of the phthalazine nucleus continues to be a key area of interest for synthesizing new derivatives with potent antibacterial activity. nanobioletters.com

Table 1: Antibacterial Activity of Selected Phthalazine Derivatives

Compound/DerivativeBacterial StrainActivity/MICReference
1,2,4-triazolo[3,4-a]phthalazine derivative 5lStaphylococcus aureus and other bacterial strainsInhibitory activity nih.gov
Phthalazine derivatives 16, 18, 20, 26a, and 33aVarious bacterial strainsGood inhibition nih.gov
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneGram-positive bacteriaMIC values ranging from 3.125 to 200 μg/mL osf.ioresearchgate.net

Note: The data in this table is for related phthalazine derivatives and not for this compound directly, as specific data for this compound is not available.

Assessment against Fungal Strains

The antifungal potential of phthalazine derivatives has also been a subject of investigation. researchgate.netosf.io Studies on various substituted phthalazinone derivatives have revealed their activity against a range of pathogenic yeasts and filamentous fungi. osf.io

For example, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated significant antifungal activity against dermatophytes and Cryptococcus neoformans. osf.io Additionally, some novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been found to possess inhibitory activity against fungal strains. nih.gov

Table 2: Antifungal Activity of Selected Phthalazine Derivatives

Compound/DerivativeFungal StrainActivity/EC50Reference
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneDermatophytes, Cryptococcus neoformansRemarkable antifungal activity osf.io
1,2,4-triazolo[3,4-a]phthalazine derivative 5lVarious fungal strainsInhibitory activity nih.gov
Phthalide (B148349) derivatives 4a, 4b, 4m, 5b, 5f, 5h, 7hPhytopathogenic fungiModerate to excellent inhibitory activity nih.gov

Note: The data in this table is for related phthalazine and phthalide derivatives and not for this compound directly, as specific data for this compound is not available.

Antitrypanosomal Activity

The search for new treatments for trypanosomal diseases has led to the investigation of various chemical scaffolds. While there is no specific data on the antitrypanosomal activity of this compound, research on other nitrogen-containing heterocyclic compounds suggests this is a potential area for exploration. For instance, dehydrodieugenol (B1670544) and its methylated derivative have shown activity against Trypanosoma cruzi by disrupting the parasite's plasma membrane. nih.gov This indicates that compounds with related structural features might warrant investigation for their antitrypanosomal potential.

Other Relevant Biological Activities

Beyond antimicrobial and antiviral screening, the phthalazine core is associated with a variety of other important biological activities.

Anti-inflammatory Activity

Phthalazine and its derivatives have been recognized for their anti-inflammatory properties. osf.ionih.gov A number of studies have synthesized and evaluated new phthalazinone derivatives for their ability to reduce inflammation. nih.gov

In one study, two novel phthalazinone derivatives, compounds 2b and 2i, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with efficacy comparable to the standard drug etoricoxib. nih.gov The mechanism of action for some anti-inflammatory phthalazine derivatives is thought to involve the inhibition of inflammatory mediators like COX-2. osf.ionih.gov Phthalide derivatives have also been shown to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK. nih.gov

Table 3: Anti-inflammatory Activity of Selected Phthalazine and Phthalide Derivatives

Compound/DerivativeModel/AssayActivityReference
Phthalazinone derivative 2bCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity nih.gov
Phthalazinone derivative 2iCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity nih.gov
Phthalide derivative 9oLPS-induced NO production95.23% inhibitory rate at 10 μM nih.gov

Note: The data in this table is for related phthalazine and phthalide derivatives and not for this compound directly, as specific data for this compound is not available.

Anticonvulsant Activity

The phthalazine structure is a key feature in several compounds investigated for anticonvulsant activity. sapub.orgnih.govsioc-journal.cnnih.gov Various series of phthalazine derivatives have been synthesized and tested for their ability to protect against seizures in preclinical models.

For example, a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives were evaluated using the maximal electroshock (MES) test, a standard screening method for anticonvulsants. nih.gov The compound 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m) emerged as a particularly potent agent with a median effective dose (ED50) of 6.8 mg/kg and a high protective index. nih.gov Another study on N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (7a) also reported a potent anticonvulsant effect with a median effective dose of 5.89 mg/kg. sioc-journal.cn The mechanism of action for some of these derivatives is believed to involve the antagonism of AMPA receptors. sapub.orgnih.gov

Table 4: Anticonvulsant Activity of Selected Phthalazine Derivatives

Compound/DerivativeTest ModelED50Protective Index (PI)Reference
6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m)Maximal Electroshock (MES)6.8 mg/kg67.1 nih.gov
N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (7a)Maximal Electroshock (MES)5.89 mg/kgNot Reported sioc-journal.cn
Phthalazine-1,4-dione derivative 8Anticonvulsant screening100% protection at 125 µgm/kgHigh safety margin nih.gov

Note: The data in this table is for related phthalazine derivatives and not for this compound directly, as specific data for this compound is not available.

Cardiotonic and Positive Inotropic Effects

The phthalazine scaffold is a recognized pharmacophore in the development of novel cardiotonic agents. Various derivatives of phthalazine have been synthesized and evaluated for their ability to enhance cardiac muscle contractility, an effect known as a positive inotropic action. Research into phthalazine and its analogs has demonstrated that this class of compounds can elicit significant cardiotonic activity.

Studies on different phthalazine derivatives have shown their potential as positive inotropic agents. For instance, certain 6,7-dimethoxyphthalazine (B185709) derivatives have exhibited potent cardiotonic activity, comparable to the established inotropic agent amrinone, in preclinical models. nih.gov Another derivative, 7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG-626), was identified as a notable cardiotonic agent, producing both positive chronotropic (heart rate) and inotropic effects in guinea pig heart muscle. osf.io The positive inotropic action of isoproterenol (B85558) was potentiated by EG-626 at concentrations that did not produce a substantial inotropic effect on their own. osf.io This suggests a potential for synergistic effects with other adrenergic agonists. Furthermore, the vasodilator effect of EG-626, coupled with its cardiotonic activity, indicates a favorable profile for a cardiovascular agent. osf.io

The mechanism of action for the positive inotropic effects of some phthalazine derivatives, such as EG-626, has been linked to the inhibition of cyclic AMP phosphodiesterase (cAMP-PDE). osf.io Inhibition of this enzyme leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances calcium influx and strengthens myocardial contraction. While direct experimental data on this compound is not extensively available in the reviewed literature, the established cardiotonic properties of structurally related phthalazine compounds provide a strong rationale for its investigation as a potential positive inotropic agent. The trimethoxyphenoxy substitution on the phthalazine core represents a novel structural modification that warrants further exploration to determine its influence on cardiac muscle contractility.

Table 1: Cardiotonic Activity of Selected Phthalazine Derivatives

Compound/Derivative Observed Effect Model System Reference
6,7-dimethoxyphthalazine derivatives Potent cardiotonic activity Anesthetized dogs nih.gov

Modulation of TGFβ Signaling Pathway (Non-kinase inhibition)

The transforming growth factor-beta (TGFβ) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. mdpi.comresearchgate.net Consequently, the development of inhibitors of TGFβ signaling is a significant area of therapeutic research.

A primary strategy for inhibiting the TGFβ pathway has been the development of small molecule inhibitors that target the kinase activity of the TGFβ type I receptor (TGFβRI). nih.gov However, an alternative and promising approach involves the modulation of the pathway through non-kinase inhibition mechanisms. This strategy aims to avoid the potential off-target effects associated with ATP-mimetic kinase inhibitors. nih.gov

The phthalazine scaffold has emerged as a novel structural core for the development of non-kinase inhibitors of the TGFβ signaling pathway. nih.gov A phenotypic screen of a chemical library identified a phthalazine-based compound that effectively blocked TGFβ signaling without directly inhibiting TGFβRI. nih.gov This discovery has spurred the synthesis and evaluation of a series of phthalazine compounds for their ability to modulate this pathway through a non-receptor-based mechanism. nih.gov

The precise mechanism of non-kinase inhibition by these phthalazine derivatives is an area of active investigation. It is hypothesized that these compounds may act downstream of the receptor, potentially interfering with the phosphorylation of receptor-associated Smads (R-Smads), such as Smad2 and Smad3, or their subsequent complex formation with Co-Smad and translocation to the nucleus. nih.govnih.gov By disrupting the canonical Smad-dependent signaling cascade, these compounds can effectively attenuate the downstream cellular responses to TGFβ.

While specific studies on the interaction of this compound with the TGFβ signaling pathway are not detailed in the available literature, its phthalazine core suggests a potential for this activity. The unique substitution pattern of the trimethoxyphenoxy group may influence its potency and selectivity as a non-kinase inhibitor of TGFβ signaling. Further research is necessary to elucidate the specific molecular interactions and therapeutic potential of this compound in this context.

Table 2: Approaches to TGFβ Signaling Pathway Inhibition

Inhibition Strategy Target Example/Compound Class Reference
Kinase Inhibition TGFβ Type I Receptor (TGFβRI) LY-2157299, SB-505124, SD-208 nih.gov
Non-Kinase Inhibition Downstream signaling components (e.g., Smad proteins) Phthalazine scaffold nih.gov
Ligand Trapping TGF-β isoforms Monoclonal antibodies (e.g., Lerdelimumab) researchgate.net

Mechanism of Action Studies of 1 2,3,4 Trimethoxyphenoxy Phthalazine

Cellular Pathway Modulation

The phthalazine (B143731) scaffold is a key component in many biologically active compounds that modulate critical cellular pathways, leading to effects such as programmed cell death (apoptosis), cell cycle disruption, and interference with cell signaling.

Phthalazine derivatives have been widely investigated for their ability to induce apoptosis in cancer cells. For instance, certain novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been shown to trigger cellular apoptosis. nih.gov Flow cytometry analysis of one such derivative, compound 11h, indicated that it induced early apoptosis in EC-9706 cancer cells. nih.gov

In another study, a dipeptide derivative of a phthalazine compound, referred to as 12b, demonstrated significant pro-apoptotic activity in HCT-116 colon cancer cells. nih.gov Treatment with this compound led to a 21.7-fold increase in apoptosis compared to untreated cells, with total apoptosis reaching 27.57%. nih.gov This was characterized by 19.9% of cells in early apoptosis and 7.67% in late apoptosis. nih.gov Similarly, other classes of compounds, such as dispiropiperazine and benzimidazole (B57391) derivatives, have also been confirmed to induce apoptosis, often in conjunction with cell cycle arrest. nih.govmdpi.com

Table 1: Apoptotic Activity of Structurally Related Phthalazine Derivatives

Compound Cell Line Key Findings Reference
Compound 11h (a 1,2,4-triazolo[3,4-a]phthalazine derivative) EC-9706 Induced cellular early apoptosis. nih.gov
Compound 12b (a phthalazine dipeptide derivative) HCT-116 Caused a 21.7-fold induction of apoptosis; 19.9% early and 7.67% late apoptosis. nih.gov

| SPOPP-3 (a dispiropiperazine derivative) | SW480 | Shown to induce apoptosis and necrosis. | nih.gov |

The trimethoxyphenyl moiety is a well-established pharmacophore found in many potent inhibitors of tubulin polymerization, which bind at the colchicine (B1669291) site. nih.govnih.gov These agents disrupt the dynamic assembly and disassembly of microtubules, which are essential for cell division, migration, and intracellular transport. nih.gov This disruption ultimately leads to cell cycle arrest and apoptosis. nih.gov

Compounds featuring a 3,4,5-trimethoxyphenyl (TMP) group, an isomer of the moiety in the subject compound, are classic examples of tubulin polymerization inhibitors, such as Combretastatin A-4. nih.gov Research on novel pyrrolizines bearing the 3,4,5-trimethoxyphenyl group has shown that these molecules can inhibit tubulin polymerization, contributing to their cytotoxic effects. nih.gov While the 2,3,4-trimethoxy substitution pattern is less common, its structural similarity suggests a potential for similar interactions with tubulin. The design of novel benzo[b]furans as tubulin polymerization inhibitors highlights the importance of the methoxy (B1213986) substitutions on the phenyl ring for achieving high potency. nih.gov

The induction of apoptosis and inhibition of tubulin polymerization are frequently linked to the arrest of the cell cycle, preventing cancer cells from proceeding through mitosis. Various phthalazine derivatives have been shown to exert such effects.

For example, the 1,2,4-triazolo[3,4-a]phthalazine derivative known as 11h was found to cause cell cycle arrest at the G2/M phase in EC-9706 cells. nih.gov A different phthalazine derivative, compound 12b, arrested cell proliferation in the S-phase in HCT-116 cells, increasing the cell population in this phase from 27.8% to 38.3%. nih.gov Other non-phthalazine heterocyclic compounds have also been widely reported to halt the cell cycle. A dispiropiperazine derivative, SPOPP-3, arrested SW480 human cancer cells at the G2/M phase, with further analysis confirming the arrest occurred specifically in the M phase. nih.gov Similarly, certain benzimidazole derivatives can induce cell cycle arrest at different phases, including G1, S, or G2, depending on the specific compound and cell line. mdpi.com

Table 2: Cell Cycle Arrest Activity of Structurally Related Derivatives

Compound Cell Line Phase of Arrest Reference
Compound 11h (a 1,2,4-triazolo[3,4-a]phthalazine derivative) EC-9706 G2/M Phase nih.gov
Compound 12b (a phthalazine dipeptide derivative) HCT-116 S-Phase nih.gov
SPOPP-3 (a dispiropiperazine derivative) SW480 G2/M Phase nih.gov

| DMHE (a diaryl ethanone) | HT-29 | G0/G1 Phase | mdpi.com |

The phthalazine core is a privileged scaffold for developing inhibitors of protein kinases, which are crucial nodes in signal transduction pathways that regulate cell growth, proliferation, and survival. A prominent target for phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.govbenthamscience.com

Numerous studies have focused on designing triazolo[3,4-a]phthalazine and other phthalazine derivatives as potent VEGFR-2 inhibitors. nih.govnih.gov The compound Vatalanib (B1682193) (PTK787) was a pioneering anilinophthalazine derivative developed as a VEGFR inhibitor. nih.govbenthamscience.com Subsequent research has produced novel phthalazine compounds with significant VEGFR-2 inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar and even nanomolar range. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the signaling required for tumor vasculature development.

Molecular Target Engagement and Binding Mechanisms

Understanding how a compound physically interacts with its molecular target is fundamental to elucidating its mechanism of action. For phthalazine derivatives, this has often been explored through enzyme inhibition assays and computational molecular docking studies.

Molecular docking studies have provided significant insights into the binding mechanisms of phthalazine derivatives with various enzymes. In the context of VEGFR-2 inhibition, docking simulations have shown that phthalazine compounds can fit into the enzyme's active site, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov This structural correlation between the molecule and the enzyme's binding pocket often aligns well with the observed biological activity. nih.govnih.gov

Beyond kinases, phthalazine derivatives have been investigated as inhibitors of other enzymes. Studies on 2H-indazolo[2,1-b]phthalazine-trione derivatives revealed inhibitory effects against metabolic enzymes like carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and α-glycosidase. yildiz.edu.tr Docking studies helped to determine the specific binding regions for these inhibitors within the enzymes. yildiz.edu.tr Furthermore, other research has identified certain 6-methoxy-1,4-disubstituted phthalazine derivatives as inhibitors of phosphodiesterase-type IV (PDE IV), with conformational analysis suggesting that a planar and rigid structure favors inhibitory capacity. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Class
1-(2,3,4-Trimethoxyphenoxy)phthalazine Phenoxy-phthalazine
Vatalanib (PTK787) Anilinophthalazine
Combretastatin A-4 Stilbenoid
SPOPP-3 Dispiropiperazine

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) | Diaryl ethanone |

Receptor Interaction Studies

While specific receptor binding data for this compound is not extensively documented in current research, the phthalazine scaffold is known to interact with a variety of cellular receptors, influencing numerous signaling pathways. Research into analogous compounds has revealed that phthalazine derivatives can exhibit significant binding affinity for several receptor types, including those critical to cancer cell proliferation and survival.

For instance, certain phthalazine derivatives have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govrsc.org Inhibition of VEGFR-2 can disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis. Studies have shown that some phthalazine compounds can achieve potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range. nih.gov

Furthermore, the Epidermal Growth Factor Receptor (EGFR) has also been identified as a target for some phthalazine-based compounds. nih.gov Overexpression of EGFR is common in various cancers, and its inhibition can lead to apoptosis and reduced cell proliferation. nih.gov The interaction of phthalazine derivatives with these receptors is often evaluated through in vitro kinase assays and in silico molecular docking studies to predict binding affinities and modes of interaction. rsc.org

Other research has explored the interaction of phthalazine derivatives with histamine (B1213489) receptors and the androgen receptor, indicating the diverse pharmacological potential of this chemical class. osf.io The specific receptor interaction profile of this compound would be contingent on its unique stereochemistry and the nature of its substituents, which would govern its binding affinity and selectivity for various receptors. Further dedicated studies are required to elucidate the precise receptor interaction profile of this particular compound.

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for many phthalazine-based compounds is their ability to function as DNA intercalating agents and inhibitors of topoisomerase enzymes. nih.gov This dual-action mechanism is a hallmark of several effective anticancer agents.

DNA Intercalation:

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. rsc.org This process can disrupt the normal function of DNA, including replication and transcription, ultimately leading to cell cycle arrest and apoptosis. rsc.org The planar aromatic structure of the phthalazine ring system is well-suited for such interactions. nih.gov The binding of an intercalator can induce structural changes in the DNA, such as unwinding of the helix, which can be detected by techniques like viscometry and spectroscopy. nih.gov

While specific data for this compound is not available, studies on other phthalazine derivatives have confirmed their DNA intercalating properties. For example, some novel phthalazine derivatives have shown significant DNA intercalating activity, with IC₅₀ values in the micromolar range. nih.gov

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. youtube.com Topoisomerase II (Topo II) acts by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, thereby resolving knots and tangles. nih.gov Many anticancer drugs target Topo II by stabilizing the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the cleaved DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and subsequent cell death. nih.gov

Phthalazine derivatives have been shown to be effective inhibitors of Topo II. nih.gov The inhibitory potency of these compounds is often evaluated using decatenation assays, which measure the ability of the enzyme to separate interlinked DNA circles. The following table illustrates the Topo II inhibitory activity of a representative phthalazine derivative from a research study.

CompoundTopo II Inhibition IC₅₀ (µM)DNA Intercalation IC₅₀ (µM)
Compound 9d 7.02 ± 0.5426.19 ± 1.14
Doxorubicin 1.23 ± 0.097.53 ± 0.41
Data for a potent phthalazine derivative from a cited study for illustrative purposes. nih.gov

It is important to note that not all Topo II inhibitors act via intercalation. Some, like the bis(2,6-dioxopiperazine) derivatives, inhibit the enzyme without intercalating into the DNA, suggesting they interfere with an earlier step in the catalytic cycle. nih.gov The precise mechanism of this compound, whether it acts as an intercalator, a non-intercalating Topo II inhibitor, or both, would need to be determined through specific enzymatic and biophysical assays.

Structure Activity Relationship Sar Studies of 1 2,3,4 Trimethoxyphenoxy Phthalazine

Impact of Phthalazine (B143731) Core Substitutions on Biological Activity

The phthalazine nucleus is a versatile scaffold, and substitutions on this core can dramatically influence the biological activity of the resulting derivatives. Research on various phthalazine-based compounds, particularly kinase inhibitors, has revealed that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in the development of p38 MAP kinase inhibitors, substitutions on the phthalazine ring were found to have a profound effect on the pharmacokinetic properties of the compounds. nih.gov While specific substitutions on the core of 1-(2,3,4-Trimethoxyphenoxy)phthalazine are not extensively documented in publicly available research, general principles from related molecules can be applied. The introduction of small alkyl groups, halogens, or other functional groups at various positions on the phthalazine ring can modulate lipophilicity, metabolic stability, and target binding affinity.

A study on phthalazine-based VEGFR-2 inhibitors highlighted that the introduction of a 4-chloro group on the phthalazine core, when compared to unsubstituted or 4-methyl substituted derivatives, led to a favorable increase in inhibitory activity. This enhancement was attributed to the increased lipophilicity conferred by the chloro group.

Systematic studies on other phthalazine derivatives have shown that the nature and position of substituents are critical. For example, in a series of 1-piperidine substituted phthalazines, the polarity of the substituent at position 4 influenced PDE4 inhibitory activity. researchgate.net These findings underscore the principle that the electronic and steric properties of substituents on the phthalazine core are key determinants of biological activity.

Substitution on Phthalazine CoreObserved Impact on Biological ActivityReference Compound Class
4-ChloroIncreased VEGFR-2 inhibitory activityBiarylurea-based phthalazines
4-MethylModerate cell growth inhibitionBiarylurea-based phthalazines
UnsubstitutedLower VEGFR-2 inhibitory activity compared to 4-chloroBiarylurea-based phthalazines
Various (general)Influences pharmacokinetic propertiesp38 MAP kinase inhibitors

Influence of the 2,3,4-Trimethoxyphenoxy Moiety on Activity and Selectivity

The presence and positioning of methoxy (B1213986) groups on a phenyl ring can significantly impact a molecule's biological activity. acs.org Methoxy groups can influence receptor binding, metabolic stability, and pharmacokinetic properties. In the context of this compound, the three methoxy groups are expected to play a crucial role.

While direct studies on the 2,3,4-trimethoxy pattern in this specific context are scarce, research on other methoxy-containing compounds provides valuable insights. For example, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group had a significant effect on biological properties, with the ortho-substituted compound showing the most favorable characteristics for myocardial perfusion imaging. nih.gov This suggests that the spatial arrangement of the methoxy groups in this compound likely influences its interaction with biological targets. The 2,3,4-substitution pattern creates a specific electronic and steric environment that can dictate binding affinity and selectivity.

The phenoxy linker serves to connect the phthalazine core to the trimethoxyphenyl moiety. This linker is not merely a spacer but an active contributor to the molecule's properties. The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, potentially forming crucial interactions with target proteins.

In several series of phthalazine-based kinase inhibitors, a phenoxy or anilino group at the 1-position is a common feature. For instance, a vatalanib (B1682193) analogue with a 4-phenoxy substituent linked to the phthalazine core via a methylene (B1212753) spacer exhibited remarkable broad-spectrum cell growth inhibition. This indicates that the phenoxy moiety can be a key component in achieving potent biological activity. The rigidity and orientation provided by the phenoxy linker are also important for positioning the trimethoxyphenyl group within the binding site of a target protein.

Systematic Structural Modifications and Their Biological Implications

Systematic structural modifications are a cornerstone of medicinal chemistry, allowing for the optimization of lead compounds. For phthalazine derivatives, such modifications have been extensively explored to enhance potency, selectivity, and pharmacokinetic profiles.

Starting from a lead compound, systematic alterations can be made to the phthalazine core, the linker, and the terminal phenyl ring. For example, in the development of p38 inhibitors from a quinazoline (B50416) lead, rational design led to a series of potent and selective phthalazine-based compounds. nih.govacs.org Modifications often involve exploring different substituents on the phthalazine ring, altering the length and nature of the linker, and varying the substitution pattern on the terminal aromatic ring.

For a molecule like this compound, systematic modifications could involve:

Phthalazine Core: Introducing different substituents (e.g., halogens, alkyls, amines) at various positions to modulate electronic properties and metabolic stability.

Phenoxy Linker: Replacing the oxygen atom with nitrogen (anilino), sulfur (thiophenoxy), or a methylene group to alter bond angles and flexibility.

Trimethoxyphenyl Moiety: Varying the number and position of the methoxy groups, or replacing them with other electron-donating or electron-withdrawing groups to fine-tune target interactions.

These modifications can lead to significant changes in biological activity, as even subtle structural alterations can impact how a molecule fits into a protein's binding pocket and interacts with key residues. nih.gov

Correlation Between Structural Features and Specific Biological Pathways

The structural features of phthalazine derivatives have been strongly correlated with their ability to inhibit specific biological pathways, particularly those mediated by protein kinases.

Phthalazine-based compounds have been identified as potent inhibitors of VEGFR-2 and p38 MAP kinase . nih.govacs.orgnih.govrsc.org The general structure of these inhibitors often includes a phthalazine core that anchors the molecule in the ATP-binding pocket of the kinase, and a substituted phenyl or other aromatic group that extends into a hydrophobic region.

For VEGFR-2 inhibitors, a common structural motif is a 1-anilino or 1-phenoxy phthalazine. nih.govbohrium.com The phthalazine nitrogen atoms often form hydrogen bonds with the hinge region of the kinase, while the phenoxy or anilino moiety and its substituents occupy the hydrophobic pocket. The specific substitution pattern on the terminal phenyl ring is crucial for achieving high potency and selectivity.

Similarly, for p38 MAP kinase inhibitors, a phthalazine scaffold has been shown to be effective. nih.govacs.orgresearchgate.net The selectivity of these inhibitors can be achieved by exploiting interactions with specific residues in the kinase active site, such as the gatekeeper residue. The substituents on both the phthalazine core and the appended aromatic ring play a critical role in optimizing these interactions.

Given these established correlations, it is plausible that this compound could exhibit inhibitory activity against certain kinases, with the trimethoxyphenoxy group contributing to specific interactions within the kinase binding site.

Structural FeatureCorrelated Biological Pathway/TargetExample Compound Class
1-Anilino/Phenoxy-PhthalazineVEGFR-2 InhibitionVatalanib analogues
Substituted Phthalazine Corep38 MAP Kinase InhibitionPhthalazine-based p38 inhibitors
Biarylurea moiety at position 1VEGFR-2 InhibitionBiarylurea-based phthalazines

Computational and Molecular Modeling in the Study of this compound

Despite the growing interest in phthalazine derivatives for their therapeutic potential, detailed computational chemistry and molecular modeling research specifically focusing on this compound is not publicly available. While broader studies on the phthalazine scaffold provide a foundational understanding of how these molecules might interact with biological targets, specific data on the binding modes, interaction forces, and stability of this compound with targets such as VEGFR-2, as well as dedicated QSAR models, remain to be published in the scientific literature.

Future Research Directions

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is fundamental to enabling comprehensive biological evaluation. Future research should focus on creating novel synthetic routes that are not only high-yielding but also amenable to the production of a diverse library of analogs.

Key areas for exploration could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. Investigating the final ether linkage formation step or the synthesis of the phthalazine (B143731) core itself under microwave irradiation could prove highly beneficial.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control. Developing a flow-based synthesis would be particularly valuable for producing larger quantities of the compound for extensive preclinical testing.

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination or etherification reactions could be explored as alternative methods for linking the 2,3,4-trimethoxyphenol (B18163) to the 1-chlorophthalazine (B19308) precursor. These methods are known for their broad substrate scope and functional group tolerance.

One-Pot Reactions: Designing a one-pot, multi-component reaction to assemble the final molecule from simpler starting materials would enhance synthetic efficiency by reducing the number of intermediate purification steps.

A comparative analysis of potential synthetic routes could be a primary research objective, as illustrated in the hypothetical table below.

Synthetic Route Key Reaction Type Potential Advantages Potential Challenges
Route A Nucleophilic Aromatic SubstitutionStraightforward, uses common reagents.May require harsh conditions, potential for side products.
Route B Buchwald-Hartwig EtherificationMild reaction conditions, high functional group tolerance.Requires expensive palladium catalyst and ligands.
Route C Microwave-Assisted SynthesisRapid reaction times, improved yields.Requires specialized equipment, optimization of parameters needed.
Route D Flow ChemistryScalable, improved safety and control.High initial setup cost, requires expertise in flow systems.

Expansion of Biological Activity Spectrum

While the biological profile of 1-(2,3,4-trimethoxyphenoxy)phthalazine is not yet defined, related structures have shown a wide range of activities. Phthalazine derivatives have been investigated as inhibitors of enzymes like p38 MAP kinase, while trimethoxyphenyl moieties are present in known anticancer agents that act as tubulin polymerization inhibitors. nih.govnih.govnih.gov

Future research should therefore screen this compound against a broad panel of biological targets to uncover its full therapeutic potential. Key areas for investigation include:

Anticancer Activity: Screening against a diverse panel of human cancer cell lines (e.g., hepatocellular, breast, colon, lung) is a logical first step. nih.govnih.gov Compounds with similar structures have shown cytotoxic effects and the ability to inhibit tubulin polymerization. nih.govnih.gov

Anti-inflammatory Activity: Given that some phthalazine-based compounds inhibit p38 MAP kinase, a key enzyme in the inflammatory cascade, evaluating the anti-inflammatory properties of this molecule is warranted. nih.gov This could involve in vitro assays measuring the production of pro-inflammatory cytokines like TNF-α. nih.gov

Kinase Inhibition Profiling: A broad kinase screen could identify specific protein kinase targets. Many kinase inhibitors feature heterocyclic scaffolds, and this approach could reveal unexpected therapeutic avenues.

Antimicrobial and Antiviral Activity: The nitrogen-rich phthalazine core is a common feature in antimicrobial agents. Screening against a panel of pathogenic bacteria and viruses could be a fruitful area of research.

Advanced Mechanistic Elucidation Techniques

Should initial screenings reveal significant biological activity, the next critical step is to understand how the compound works at a molecular level. Advanced techniques will be necessary to pinpoint its mechanism of action.

Potential mechanistic studies include:

Cell Cycle Analysis: For compounds showing anticancer activity, flow cytometry can determine if the compound induces cell cycle arrest at a particular phase, such as the G2/M phase, which is characteristic of tubulin inhibitors. nih.govnih.gov

Apoptosis Assays: Techniques like Annexin V staining can quantify the induction of programmed cell death (apoptosis) in cancer cells. nih.gov Further studies could measure changes in the levels of key apoptotic proteins like Bcl-2 and Bax. nih.gov

Target Deconvolution: If the compound shows a desired phenotype (e.g., cancer cell death) without a known target, techniques such as chemical proteomics or thermal proteome profiling could be used to identify its direct binding partners within the cell.

X-ray Crystallography: Obtaining a crystal structure of the compound bound to its biological target (e.g., an enzyme) would provide definitive proof of its binding mode and offer a blueprint for further rational design. nih.gov

Rational Design of Analogs for Enhanced Potency and Selectivity

The initial structure of this compound serves as a starting point. Rational design, guided by structure-activity relationship (SAR) studies, will be crucial for developing analogs with improved properties.

Future design strategies should focus on systematic modifications of the core structure:

Modification of the Trimethoxy Substitution Pattern: The positions of the three methoxy (B1213986) groups on the phenoxy ring could be altered (e.g., 3,4,5-trimethoxy or 2,4,5-trimethoxy) to explore how this influences target binding and selectivity.

Substitution on the Phthalazine Ring: Adding various substituents (e.g., halogens, alkyl groups, amines) to the benzo portion of the phthalazine ring could modulate the electronic properties and steric bulk of the molecule, potentially improving pharmacokinetic properties or target engagement. nih.gov

Replacement of the Ether Linkage: The oxygen atom linking the two ring systems could be replaced with other linkers, such as an amino group (NH), a sulfur atom (S), or a methylene (B1212753) bridge (CH₂), to assess the impact on conformational flexibility and biological activity. nih.gov

The results of such a systematic analog synthesis campaign could be tabulated to establish clear SAR trends, as shown in the hypothetical example below for a kinase inhibition assay.

Compound R1 (Phthalazine Ring) R2 (Phenoxy Ring) Linker IC₅₀ (nM)
Lead Compound H2,3,4-TrimethoxyO1500
Analog 1a 4-Chloro2,3,4-TrimethoxyO750
Analog 1b H3,4,5-TrimethoxyO980
Analog 1c H2,3,4-TrimethoxyNH2100

This systematic approach, combining novel synthesis, broad biological screening, deep mechanistic investigation, and rational drug design, will be essential to unlock the full potential of this compound and its future derivatives in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.